molecular formula C20H23N5O3 B12243980 2-Methoxy-3-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine

2-Methoxy-3-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine

Cat. No.: B12243980
M. Wt: 381.4 g/mol
InChI Key: BLLMQPJRCGLQNG-UHFFFAOYSA-N
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Description

2-Methoxy-3-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazine derivatives

Preparation Methods

The synthesis of 2-Methoxy-3-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This method is advantageous due to its high yield, simplicity, and environmental friendliness. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

2-Methoxy-3-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxy-3-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Methoxy-3-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:

    Zolimidine: An antiulcer drug.

    Zolpidem: A medication for the treatment of insomnia.

    Saripidem: A sedative and anxiolytic drug. These compounds share a similar core structure but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C20H23N5O3

Molecular Weight

381.4 g/mol

IUPAC Name

(2-methoxypyridin-3-yl)-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methanone

InChI

InChI=1S/C20H23N5O3/c1-14-12-25-17(22-14)5-6-18(23-25)28-13-15-7-10-24(11-8-15)20(26)16-4-3-9-21-19(16)27-2/h3-6,9,12,15H,7-8,10-11,13H2,1-2H3

InChI Key

BLLMQPJRCGLQNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=C(N=CC=C4)OC

Origin of Product

United States

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